3-fluoro-4-(propan-2-yl)benzoic acid
Description
Significance of Aromatic Fluoro-Isopropylation in Organic Synthesis
The presence of both a fluorine atom and an isopropyl group on an aromatic ring, as seen in 3-fluoro-4-(propan-2-yl)benzoic acid, presents a unique combination of electronic and steric features. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group through induction and a weak electron-donating group through resonance. The isopropyl group is a bulky, electron-donating group. This substitution pattern can influence the reactivity of the aromatic ring in electrophilic substitution reactions and modify the properties of the carboxylic acid group. The synthesis of such specifically substituted aromatic compounds is a key area of interest in organic synthesis, often requiring multi-step procedures to achieve the desired regiochemistry.
Foundational Principles of Benzoic Acid Chemistry Pertinent to this compound
Benzoic acid is a simple aromatic carboxylic acid with the formula C₆H₅COOH. vedantu.comscienceinfo.com Its chemical behavior is characterized by the acidic carboxyl group and the reactivity of the benzene (B151609) ring. vedantu.comaakash.ac.in The acidity of the carboxyl group, indicated by its pKa value, is influenced by the nature of the substituents on the aromatic ring. aakash.ac.inbyjus.com Electron-withdrawing groups, such as fluorine, generally increase the acidity (lower the pKa) by stabilizing the conjugate base (benzoate ion) through inductive effects. Conversely, electron-donating groups, like the isopropyl group, tend to decrease the acidity. In the case of this compound, the interplay of these opposing electronic effects, along with steric factors from the bulky isopropyl group, determines its unique acidic and reactive properties.
Interactive Data Table: Properties of Benzoic Acid and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | 250 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 184 | 253.7 |
| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 154-158 | Not Available |
Overview of Advanced Research Trajectories for Structurally Related Compounds
Research into structurally related fluorinated and alkyl-substituted benzoic acids is an active area. For instance, compounds like 3-fluoro-4-methylbenzoic acid have been synthesized and structurally characterized. prepchem.comresearchgate.net Other related molecules, such as 3-fluoro-4-hydroxybenzoic acid and 4-fluoro-3-hydroxybenzoic acid, are investigated for their potential as building blocks in the synthesis of biologically active molecules, including enzyme inhibitors. sigmaaldrich.com The synthetic routes to these compounds often involve multi-step processes starting from commercially available fluorinated precursors. prepchem.comgoogle.com The insights gained from the study of these related compounds can inform the potential applications and research directions for this compound.
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is primarily driven by its potential as a novel building block in synthetic chemistry. The specific substitution pattern offers a unique scaffold for the development of new pharmaceuticals, agrochemicals, and advanced materials. Key research objectives would include:
Developing efficient and scalable synthetic routes to the compound.
Characterizing its physicochemical properties, including its acidity, solubility, and spectroscopic data.
Investigating its reactivity in various organic transformations.
Exploring its potential biological activities through screening in relevant assays.
Due to the limited availability of specific data on this compound in the current literature, much of the understanding of this compound is inferred from the extensive knowledge base of its structural analogs and the fundamental principles of organic chemistry.
Structure
3D Structure
Properties
CAS No. |
1341723-26-9 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11FO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
QPDKPXGVEOIIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 4 Propan 2 Yl Benzoic Acid and Its Precursors
Retrosynthetic Analysis of the 3-Fluoro-4-(propan-2-yl)benzoic Acid Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.gov This process involves identifying key bond disconnections that correspond to reliable forward synthetic reactions.
Disconnection Strategies for Aromatic Carboxylic Acids
The most apparent disconnection in This compound (1) is the bond between the aromatic ring and the carboxylic acid group. This leads to a synthon corresponding to an aryl anion or an equivalent, which can be generated from an aryl halide via a Grignard reagent or an organolithium species, followed by carboxylation with carbon dioxide.
Alternatively, the carboxylic acid can be envisioned as the product of the oxidation of a benzylic methyl or other alkyl group. This suggests a precursor such as 3-fluoro-4-isopropyltoluene .
Approaches to Introducing Fluoro- and Isopropyl Groups
The strategic placement of the fluoro and isopropyl substituents on the benzene (B151609) ring is a key challenge. Two main retrosynthetic approaches can be considered:
Route A: Building from a fluorinated precursor. This strategy starts with a commercially available fluorinated benzene derivative, such as 3-fluorobenzoic acid or 3-fluorotoluene (B1676563). The isopropyl group is then introduced in a subsequent step.
Route B: Building from an isopropylated precursor. This approach begins with an isopropyl-substituted benzene derivative, like cumene (B47948) (isopropylbenzene) or p-cymene (B1678584) (4-isopropyltoluene), followed by the introduction of the fluorine atom and the carboxylic acid functionality.
Given the directing effects of the substituents, Route A, which leverages the directing capabilities of the fluorine and carboxylic acid groups, appears to be a more direct and regioselective approach.
Classical and Contemporary Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be proposed. Here, we will focus on a contemporary approach that offers high regioselectivity: Directed ortho-Metallation (DoM).
Directed Ortho-Metallation (DoM) Strategies for Aromatic Functionalization
Directed ortho-Metallation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. wikipedia.org
In the case of This compound , both the carboxylic acid and the fluorine atom can act as directing metalation groups. The carboxylic acid group, after in-situ deprotonation by the organolithium base to form a lithium carboxylate, is a potent DMG. Similarly, fluorine is known to be a moderate ortho-directing group.
Starting with 3-fluorobenzoic acid (2), treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), would deprotonate the carboxylic acid and direct the lithiation to the C2 or C4 position. The steric hindrance of the fluorine atom and the electronic effects would likely favor lithiation at the C4 position, which is also ortho to the fluorine. This would generate the key intermediate, lithium 3-fluoro-4-lithiobenzoate (3).
Table 1: Directing Effects of Substituents in Directed ortho-Metallation
| Directing Group | Relative Directing Ability | Position(s) Directed |
| -COOH (as -COOLi) | Strong | ortho |
| -F | Moderate | ortho |
This table provides a simplified overview of the directing ability of relevant functional groups in DoM reactions.
Once the aryllithium intermediate (3) is formed, it can be reacted with an appropriate electrophile to introduce the isopropyl group. A suitable electrophile for this purpose would be 2-bromopropane (B125204) (isopropyl bromide). The nucleophilic aryllithium species would attack the electrophilic carbon of 2-bromopropane in an SN2 reaction to form the desired carbon-carbon bond, yielding This compound (1) after acidic workup.
Table 2: Proposed Reaction Scheme via Directed ortho-Metallation
| Step | Reactant | Reagents | Intermediate/Product |
| 1 | 3-Fluorobenzoic acid (2) | 2 eq. LDA, THF, -78 °C | Lithium 3-fluoro-4-lithiobenzoate (3) |
| 2 | Lithium 3-fluoro-4-lithiobenzoate (3) | 2-Bromopropane | This compound (1) |
| 3 | - | H3O+ (workup) | - |
This table outlines the key steps in the proposed DoM route. The conditions are based on general procedures for such reactions and would require optimization for this specific substrate.
An alternative, though likely less direct, approach would involve a Friedel-Crafts alkylation of a suitable fluorinated precursor. However, Friedel-Crafts reactions with benzoic acid itself are generally not feasible due to the deactivating nature of the carboxylic acid group. nih.gov A multi-step sequence involving the protection of the carboxylic acid or starting from a different precursor like 3-fluorotoluene would be necessary, potentially leading to issues with regioselectivity and the need for additional synthetic steps. For instance, Friedel-Crafts isopropylation of 3-fluorotoluene could lead to a mixture of isomers.
Another plausible, albeit longer, route would be the synthesis of 3-fluoro-4-isopropyltoluene followed by oxidation of the methyl group. The synthesis of 3-fluoro-4-isopropyltoluene could potentially be achieved through the diazotization of 3-amino-4-isopropyltoluene followed by a Schiemann reaction, or through a cross-coupling reaction. The subsequent oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. researchgate.netgoogle.com However, the oxidation of the isopropyl group can also occur, leading to a mixture of products. cdnsciencepub.com
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing versatile methods for the synthesis of complex aromatic compounds.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.comcardiff.ac.uk This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. youtube.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
For the synthesis of precursors to this compound, a Suzuki-Miyaura coupling could be envisioned between an appropriately substituted aryl boronic acid or ester and an aryl halide. For instance, coupling 4-isopropylphenylboronic acid with a 3-fluoro-halobenzoate derivative could provide the carbon skeleton of the target molecule. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. cardiff.ac.ukrsc.orgresearchgate.net The development of highly active palladium catalysts and electron-rich ligands has significantly expanded the scope of this reaction. cardiff.ac.uk
Table 1: Exemplar Suzuki-Miyaura Coupling Reaction Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 95 |
| 2 | 4-Bromochlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 3 | 4-Bromochlorobenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 98 |
This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for the synthesis of this compound.
The Negishi coupling reaction provides a powerful method for the formation of carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates, typically catalyzed by palladium or nickel complexes. wikipedia.org This reaction is particularly useful for the introduction of alkyl groups, including secondary alkyl groups like isopropyl, onto an aromatic ring. organic-chemistry.orgmit.edunih.gov The use of organozinc reagents offers advantages such as high reactivity and functional group tolerance. nih.gov A key challenge in coupling secondary alkyl groups is minimizing the undesired β-hydride elimination. mit.edu The development of specific ligands, such as biarylphosphines like CPhos, has been shown to effectively suppress this side reaction, leading to high yields of the desired secondary alkyl-aryl coupled products. organic-chemistry.orgmit.edunih.gov
The Stille reaction involves the coupling of organotin compounds with organic halides or triflates, catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, making them convenient to handle. libretexts.org The reaction has a broad scope, with a variety of aryl and vinyl halides or pseudo-halides serving as effective electrophiles. libretexts.org However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. wikipedia.org
For the synthesis of this compound, a Negishi coupling could be employed to introduce the isopropyl group by reacting an isopropylzinc halide with a 3-fluoro-4-halobenzoic acid derivative. Alternatively, a Stille coupling could be utilized, though the toxicity of the tin reagents is a major consideration.
Electrophilic Aromatic Substitution (EAS) Pathways for Fluorination and Alkylation
Electrophilic aromatic substitution (EAS) reactions are fundamental for introducing substituents onto an aromatic ring. wikipedia.org These reactions, which include Friedel-Crafts alkylation and acylation, proceed through an electrophilic attack on the aromatic ring. byjus.com
To synthesize this compound, a possible route involves the Friedel-Crafts alkylation of a fluorobenzoic acid derivative. organic-chemistry.org However, Friedel-Crafts alkylation is known to have limitations, such as the potential for carbocation rearrangements and polyalkylation. youtube.com A more controlled approach would be to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. youtube.com For instance, acylation of fluorobenzene (B45895) with propanoyl chloride would yield a fluoropropiophenone, which can then be reduced to introduce the isopropyl group. Subsequent carboxylation would lead to the desired benzoic acid.
Electrophilic fluorination offers a direct method for introducing a fluorine atom onto an aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly used as electrophilic fluorine sources. wikipedia.org The reactivity of these reagents can be tuned by the electronic nature of the groups attached to the nitrogen atom. wikipedia.org For a substrate like 4-isopropylbenzoic acid, direct electrophilic fluorination could potentially install the fluorine atom at the 3-position, directed by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) provides another pathway for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds through the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org
In the context of SNAr, fluoride (B91410) ions can act as the incoming nucleophile to displace a suitable leaving group, such as a nitro group or another halogen. The reactivity in SNAr reactions often follows the order F > Cl > Br > I for the leaving group, as the highly electronegative fluorine atom stabilizes the intermediate complex through its inductive effect. stackexchange.com For example, a precursor such as 3-nitro-4-isopropylbenzoic acid could potentially undergo a nucleophilic aromatic substitution reaction with a fluoride source to yield this compound. The presence of the electron-withdrawing nitro group ortho to the leaving group would activate the ring towards nucleophilic attack. beilstein-journals.org
Stereoselective Synthesis Considerations for Potential Chiral Derivatives
While this compound itself is not chiral, the synthetic methodologies discussed can be adapted for the stereoselective synthesis of chiral derivatives. For instance, if a chiral center were to be introduced, such as by replacing the isopropyl group with a chiral alkyl group, stereoselective synthetic methods would be crucial.
The stereoselective synthesis of chiral sulfinyl compounds, for example, often involves the stereoselective oxidation of a prochiral sulfur atom or the use of chiral sulfinates as intermediates. acs.org Similarly, methods for the stereoselective installation of fluorine atoms are being developed, such as the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs with chiral Lewis bases. nih.gov These advanced techniques could be applied to create chiral analogs of this compound for specialized applications where stereochemistry is critical.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of any synthetic route to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. scielo.br Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time. rsc.orgscielo.br
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable compounds like this compound. While specific green chemistry literature for this exact molecule is not abundant, the principles of green chemistry can be applied to its plausible synthetic pathways. These pathways typically involve the introduction of the isopropyl group onto a fluorinated benzene ring followed by oxidation, or vice versa. This section explores potential green chemistry approaches for these key transformations, drawing on findings from analogous chemical systems.
A primary strategy in green synthesis is the use of catalytic processes, which minimize waste by using small amounts of a substance to drive a reaction. For the synthesis of precursors to this compound, such as 4-isopropylbenzoic acid (cumic acid), catalytic oxidation of p-cymene is a key step. Research has demonstrated the use of catalyst systems like cobalt-manganese-bromide in a water-dioxane medium for the aerial oxidation of p-cymene. iitm.ac.in This method avoids harsher oxidizing agents. Studies have shown that variations in catalyst ratios and reaction conditions can influence the conversion and selectivity towards the desired carboxylic acid. iitm.ac.in For instance, a Co:Mn:Br mole ratio of 1:3:10 at 42 bar of air and 423 K resulted in a 39.1% conversion of p-cymene, yielding a mixture of p-isopropylbenzyl alcohol, p-isopropylbenzaldehyde, and p-isopropylbenzoic acid. iitm.ac.in
Further research into the catalytic aerobic oxidation of p-cymene has identified efficient protocols to selectively produce p-toluic acid or p-methylacetophenone, which are structurally related to the target molecule's precursors. nih.gov An elevated-pressure catalytic system with Co(NO₃)₂ and MnBr₂ in acetic acid can oxidize p-cymene to terephthalic acid in high yields. nih.gov Milder, atmospheric-pressure conditions have also been developed to yield key intermediates. nih.gov These catalytic systems highlight a move away from stoichiometric, often hazardous, oxidizing agents like potassium permanganate.
The following table summarizes findings for the catalytic oxidation of p-cymene, a close structural analog to the precursor of this compound.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | p-Cymene Conversion (%) | Major Products and Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Co/Mn/Br | Air | Water-Dioxane | 150 | 42 bar | 3 | 39.1 | p-isopropylbenzyl alcohol (54.7), p-isopropylbenzaldehyde (33.1), p-isopropylbenzoic acid (3.3) | iitm.ac.in |
| Co(NO₃)₂/MnBr₂ | Air | Acetic Acid | 125 | 30 bar | 6 | ~70 (yield of terephthalic acid) | Terephthalic Acid | nih.gov |
| CoBr₂/Mn(OAc)₂ | Air | Acetic Acid | 120 | 1 atm | 24 | Not specified | p-methylacetophenone (55-60% yield) | nih.gov |
| Co(NO₃)₂/MnBr₂ | O₂ | Acetic Acid | 100 | 1 atm | 24 | Not specified | p-toluic acid (55-60% yield) | nih.gov |
Another cornerstone of green chemistry is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields. wjpmr.comnih.gov While specific microwave-assisted syntheses for this compound are not detailed in the literature, the application of microwave irradiation to related reactions, such as the amination of fluorobenzenes and the synthesis of other benzoic acid derivatives, suggests its potential utility. researchgate.net For example, the hydrolysis of benzamide (B126) to benzoic acid can be completed in 7 minutes under microwave conditions, compared to 1 hour with conventional heating. wjpmr.com The application of microwave heating to the Friedel-Crafts isopropylation of fluorobenzene or the oxidation of the isopropyl group could represent a significant green improvement.
The use of renewable feedstocks is another key principle of green chemistry. The synthesis of benzoic acid derivatives from lignin, a complex polymer found in wood, is an area of active research. rsc.org This approach aims to replace petrochemical starting materials with abundant, renewable biomass. Furthermore, biocatalysis, using whole cells or isolated enzymes, offers a highly selective and environmentally benign route to functionalized benzoic acids. For instance, engineered E. coli strains have been used to synthesize 4-hydroxybenzoic acid and benzoic acid from renewable feedstocks like L-tyrosine and L-phenylalanine, respectively. nih.gov
Finally, the development of solvent-free reaction conditions is a significant goal in green chemistry. Solvent-free Friedel-Crafts acylation of fluorobenzene has been successfully demonstrated using a composite catalyst of trifluoromethanesulfonic acid and a rare earth triflate, achieving high yield and selectivity for the para-substituted product. sioc-journal.cn This approach eliminates the need for volatile organic solvents, reducing environmental impact and simplifying product purification.
The table below illustrates the comparison between conventional and microwave-assisted synthesis for related benzoic acid preparations, highlighting the potential for greener processes.
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzamide Hydrolysis to Benzoic Acid | Conventional | 1 hour | Not specified | wjpmr.com |
| Benzamide Hydrolysis to Benzoic Acid | Microwave | 7 minutes | 99 | wjpmr.com |
| Toluene Oxidation to Benzoic Acid | Conventional (KMnO₄) | 10-12 hours | 40 | wjpmr.com |
| Toluene Oxidation to Benzoic Acid | Microwave (KMnO₄) | 5 minutes | 40 | wjpmr.com |
While direct, drop-in green replacements for the synthesis of this compound are still under development, the principles and examples from related chemical systems provide a clear roadmap. Future research will likely focus on integrating these catalytic, microwave-assisted, and solvent-free methods to create a truly sustainable manufacturing process for this and other valuable fluorinated aromatic compounds.
Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Available Literature
A thorough search of scientific databases and publicly available literature has been conducted to gather advanced spectroscopic and crystallographic data for the chemical compound this compound. Despite extensive efforts, no experimental data for Nuclear Magnetic Resonance (NMR) or Fourier Transform Infrared (FT-IR) spectroscopy corresponding to this specific molecule could be located.
The investigation aimed to retrieve detailed research findings for the following analytical techniques, as specified by the requested outline:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) NMR
Carbon-13 (¹³C) NMR
Fluorine-19 (¹⁹F) NMR
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Vibrational Spectroscopy:
Fourier Transform Infrared (FT-IR) Spectroscopy
Chemical databases, including PubChem, confirm the existence and structure of this compound. However, the entry for this compound explicitly notes the absence of available literature and, consequently, experimental spectroscopic data. uni.lu
While spectral information is available for structurally similar compounds—such as 3-fluoro-4-methylbenzoic acid, 4-isopropylbenzoic acid, and other fluorinated benzoic acid derivatives—this information cannot be used to accurately describe the spectroscopic properties of this compound. The unique electronic environment created by the specific arrangement of the fluoro and isopropyl substituents on the benzoic acid ring would result in distinct chemical shifts, coupling constants, and vibrational frequencies.
Without primary or secondary sources reporting the experimental analysis of this particular compound, it is not possible to provide the scientifically accurate and detailed content required for the requested article. The synthesis of the compound would typically be accompanied by such characterization data, but no such publication was identified during the search.
Therefore, the sections and subsections detailing the spectroscopic and crystallographic elucidation of this compound cannot be generated at this time.
Advanced Spectroscopic and Crystallographic Elucidation of 3 Fluoro 4 Propan 2 Yl Benzoic Acid Structure
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. For 3-fluoro-4-(propan-2-yl)benzoic acid, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its functional groups and aromatic framework. While specific experimental data for this compound is not widely published, analysis of related structures, such as other substituted benzoic acids, allows for the prediction of key spectral features. researchgate.net
Key expected vibrational modes for this compound would include:
C=O Stretch: A strong band in the region of 1680-1710 cm⁻¹ corresponding to the carboxylic acid carbonyl group.
Aromatic C=C Stretch: Multiple bands in the 1400-1650 cm⁻¹ range, characteristic of the benzene (B151609) ring.
Isopropyl Group Vibrations: Bending and stretching vibrations for the C-H bonds of the isopropyl group, typically observed in the 1340-1470 cm⁻¹ and 2850-2970 cm⁻¹ regions.
C-F Stretch: A band in the 1100-1300 cm⁻¹ region, indicative of the carbon-fluorine bond.
Carboxylic Acid O-H Stretch: A broad band in the 2500-3300 cm⁻¹ range, often overlapping with C-H stretching vibrations.
These vibrational signatures provide a molecular fingerprint, allowing for the identification and structural confirmation of the compound.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of the elemental formula of this compound. The predicted monoisotopic mass of this compound (C₁₀H₁₁FO₂) is 182.07431 Da. uni.lu HRMS analysis would be expected to confirm this mass with a high degree of precision, typically within a few parts per million (ppm).
The following table presents the predicted m/z values for various adducts of this compound that could be observed in an HRMS experiment. uni.lu
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 183.08159 |
| [M+Na]⁺ | 205.06353 |
| [M-H]⁻ | 181.06703 |
| [M+NH₄]⁺ | 200.10813 |
| [M+K]⁺ | 221.03747 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity.
For this compound, key fragmentation pathways would likely involve:
Loss of Water: The [M+H]⁺ ion could lose a molecule of water (H₂O) from the carboxylic acid group, resulting in an acylium ion.
Loss of a Propyl Group: Fragmentation of the isopropyl side chain could lead to the loss of a propyl radical, resulting in a characteristic fragment ion.
Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂) is another common fragmentation pathway for benzoic acids.
Analysis of these fragmentation patterns allows for the confirmation of the presence and arrangement of the fluoro, isopropyl, and benzoic acid moieties within the molecule.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not publicly available, the analysis of a closely related compound, 3-fluoro-4-methylbenzoic acid, provides insight into the likely solid-state architecture. researchgate.net For 3-fluoro-4-methylbenzoic acid, the molecules form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. researchgate.net These dimers are a common structural motif for carboxylic acids.
An illustrative table of expected crystallographic parameters, based on the analysis of similar structures, is provided below.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interaction | O-H···O hydrogen bonding forming cyclic dimers |
| Other Potential Interactions | C-H···O, π-π stacking |
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the physical properties of the compound and for rational drug design and materials science applications.
Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Propan 2 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure of molecules and their inherent reactivity. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic wave function and energy. From this, a multitude of molecular properties can be derived.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. Instead of the complex many-electron wave function, DFT focuses on the electron density, a simpler three-dimensional quantity, to calculate the energy and properties of a system. vjst.vn For 3-fluoro-4-(propan-2-yl)benzoic acid, DFT would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry.
This process involves starting with an initial guess of the molecule's structure and iteratively adjusting the positions of the atoms to find the lowest energy conformation. The calculations would reveal key bond lengths, bond angles, and dihedral (torsional) angles. For instance, DFT studies on benzoic acid and its derivatives consistently show that the carboxylic acid group can be either coplanar with the benzene (B151609) ring or slightly twisted, often forming hydrogen-bonded dimers in the solid state or in non-polar solvents. vjst.vnresearchgate.net In the case of this compound, DFT would precisely calculate the orientation of the isopropyl group and the carboxylic acid group relative to the fluorinated benzene ring.
The energetics of the molecule, including its total electronic energy and heat of formation, are also key outputs of DFT calculations. These values are crucial for assessing the molecule's thermodynamic stability. By comparing the energies of different possible conformations (e.g., different rotations of the isopropyl group), the global minimum energy structure can be identified.
Table 1: Illustrative Optimized Geometrical Parameters for Benzoic Acid (Calculated at B3LYP/6-311G level)
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length (Å) | C=O | 1.210 | 1.220 |
| C-O | 1.350 | 1.356 | |
| C-C (ring) | 1.390 | 1.390 | |
| C-C (carboxyl) | 1.470 | 1.481 | |
| O-H | 0.950 | 0.952 | |
| Bond Angle (°) | C-C-H | 121.24 | - |
| H-O-C | 85.01 | - | |
| Data is for benzoic acid and serves as an example of typical DFT calculation outputs. uwosh.edu The geometry of this compound would be influenced by the electronic effects of the fluorine atom and the steric bulk of the isopropyl group. |
The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept an electron (acting as an electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov This is associated with higher chemical reactivity, lower kinetic stability, and greater polarizability. For this compound, DFT calculations would map out the spatial distribution and energies of these frontier orbitals.
HOMO: The HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the oxygen atoms of the carboxylic acid, which possess lone pairs of electrons.
LUMO: The LUMO is likely to be centered on the carboxylic acid group and the benzene ring, particularly on the carbon atoms, representing regions susceptible to nucleophilic attack.
HOMO-LUMO Gap: The magnitude of the gap would provide a quantitative measure of the molecule's electronic stability and its potential for electronic transitions, which are responsible for UV-Visible absorption. vjst.vn Studies on substituted benzoic acids show that the nature and position of substituents significantly alter the HOMO-LUMO energies and the gap. nih.govresearchgate.net The electron-withdrawing fluorine atom and the electron-donating isopropyl group in this compound would have competing effects on the electronic structure, which a HOMO-LUMO analysis would clarify.
Table 2: Illustrative Frontier Orbital Energies and Properties for a Substituted Benzoic Acid
| Parameter | Value (eV) |
| HOMO Energy | -6.82 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Gap (ΔE) | 5.00 |
| Ionization Potential (I ≈ -E_HOMO) | 6.82 |
| Electron Affinity (A ≈ -E_LUMO) | 1.82 |
| This data is for 4-(carboxyamino)-benzoic acid and illustrates the type of information obtained from a HOMO-LUMO analysis. actascientific.com The specific values for this compound would differ. |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's surface, using a color scale to indicate different potential values.
Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack.
Blue regions (positive potential) signify areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack.
Green regions represent areas with a neutral or near-zero potential.
For this compound, an MEP map would clearly show the most negative potential concentrated around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, making them the primary sites for hydrogen bonding and interaction with electrophiles. vjst.vnresearchgate.net The acidic proton of the carboxyl group would appear as a region of high positive potential (blue). The fluorine atom, being highly electronegative, would also create a region of negative potential, while the hydrogen atoms of the isopropyl group and the aromatic ring would be associated with areas of moderately positive potential. uwosh.edu
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deq-chem.com This method is particularly useful for analyzing charge transfer and hyperconjugative interactions within a molecule.
Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty (antibonding) orbital. These interactions contribute to the stability of the molecule. In NBO analysis, the strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would reveal:
The hybridization of the atomic orbitals involved in forming the sigma and pi bonds.
The delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the carbonyl group and the benzene ring.
Interactions between the filled π-orbitals of the benzene ring and the empty antibonding orbitals of the C-F and C-C bonds of the substituents.
The analysis confirms the formation of strong intermolecular hydrogen bonds in dimer structures, evidenced by significant charge transfer from the lone pair of the acceptor oxygen to the antibonding orbital of the donor O-H bond. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations could be used to:
Explore its conformational landscape, particularly the rotation of the isopropyl and carboxylic acid groups, in different environments (e.g., in a vacuum, in water, or another solvent).
Study the formation and stability of hydrogen-bonded dimers. unimi.it
Investigate how the molecule interacts with other molecules or surfaces. gu.se
Simulations of benzoic acid have shown that confinement can significantly impact its dynamics, increasing viscosity and slowing rotational motion. unimi.itrsc.orgresearchgate.net MD simulations would provide insight into how the specific substitutions on this compound affect its aggregation and behavior in solution.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for identifying and characterizing a molecule.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms in the molecule. nih.gov These calculated frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.govsgu.ru For example, the calculations would predict a characteristic C=O stretching frequency for the carboxylic acid group and various frequencies for the C-H, C-F, and C-C bonds. Studies on similar molecules show that calculated frequencies often correlate well with experimental spectra after applying a scaling factor to account for anharmonicity and other approximations in the theoretical model. nih.gov
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. preprints.org Methods like the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. acs.orgnih.gov These values are then converted into chemical shifts (δ) that can be directly compared to experimental ¹H and ¹³C NMR spectra. acs.org For this compound, these calculations would predict distinct signals for each unique hydrogen and carbon atom, aiding in the complete assignment of its NMR spectrum.
Based on the conducted research, there is currently no publicly available scientific literature or computational chemistry data that specifically details the solvent effects on the molecular properties and reactivity of this compound. The search yielded information on related compounds, but not the specific molecule of interest as per the user's request.
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Chemical Reactivity and Derivatization Strategies of 3 Fluoro 4 Propan 2 Yl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for the chemical modification of 3-fluoro-4-(propan-2-yl)benzoic acid, allowing for the synthesis of a diverse range of derivatives.
Esterification Reactions and Ester Hydrolysis
The conversion of this compound to its corresponding esters is a fundamental transformation. This reaction is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ambeed.comresearchgate.net The reaction is reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. google.com For instance, the reaction of a similar benzoic acid derivative, 3-fluoro-4-hydroxybenzoic acid, with methanol (B129727) in the presence of sulfuric acid yields the corresponding methyl ester. ambeed.com
The general scheme for the esterification of this compound is as follows:
Scheme 1: General Esterification Reaction
| Reactant | Reagent | Product |
| This compound | Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-fluoro-4-(propan-2-yl)benzoate |
Conversely, the hydrolysis of these esters back to the parent carboxylic acid can be accomplished by treatment with aqueous acid or base.
Amide Bond Formation and Peptide Coupling Analogues
The formation of amides from this compound is a crucial reaction for introducing this moiety into peptides and other biologically relevant molecules. diva-portal.orgumich.edu Direct condensation of the carboxylic acid with an amine is possible but often requires harsh conditions. diva-portal.org More commonly, the carboxylic acid is first activated to a more reactive species.
A widely used method involves the use of coupling reagents, such as carbodiimides, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. umich.edu This intermediate then readily reacts with an amine to form the desired amide. Another approach is the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂). prepchem.com The resulting acyl chloride is highly electrophilic and reacts rapidly with amines to produce amides.
Recent advancements have led to copper-catalyzed methods for direct amide bond formation from carboxylic acids and amines under milder conditions. rsc.org These methods often involve the in-situ generation of a reactive carbodiimide (B86325) intermediate. rsc.org
Table 1: Common Reagents for Amide Bond Formation
| Activation Method | Reagents | Intermediate |
| Carbodiimide Coupling | DCC, EDC | O-acylisourea |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Acyl chloride |
| Copper-Catalyzed Coupling | CuCl₂, Isothiocyanate | Carbodiimide |
Reduction to Alcohols and Aldehydes
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to the corresponding primary alcohol, 3-fluoro-4-(propan-2-yl)benzyl alcohol.
Selective reduction to the aldehyde, 3-fluoro-4-(propan-2-yl)benzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires the use of specialized and milder reducing agents or a multi-step process involving the initial conversion of the carboxylic acid to a derivative that is more amenable to partial reduction.
Table 2: Reduction Products of this compound
| Desired Product | Reducing Agent(s) |
| 3-Fluoro-4-(propan-2-yl)benzyl alcohol | LiAlH₄ |
| 3-Fluoro-4-(propan-2-yl)benzaldehyde | Milder, selective reducing agents |
Reactions of the Aromatic Ring System
The aromatic ring of this compound is also susceptible to chemical modification, primarily through electrophilic and nucleophilic aromatic substitution reactions.
Further Electrophilic Aromatic Substitutions (e.g., Nitration, Halogenation, Sulfonation)
The interplay of these directing effects determines the regioselectivity of the substitution. For example, in nitration (reaction with nitric acid and sulfuric acid), the nitro group would be directed to specific positions on the ring based on the combined electronic and steric influences of the existing substituents. masterorganicchemistry.com Similarly, halogenation (with Cl₂ or Br₂ and a Lewis acid catalyst) and sulfonation (with fuming sulfuric acid) would follow these directing principles. masterorganicchemistry.comuci.edu
Nucleophilic Aromatic Substitutions (SNAr) on the Fluorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the fluorine atom can act as a leaving group.
The carboxylic acid group, being an electron-withdrawing group, can activate the ring towards nucleophilic attack, particularly at the para position. However, its activating effect is not as strong as that of a nitro group. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. libretexts.org The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring. walisongo.ac.id
Transformations Involving the Isopropyl Group
The isopropyl group offers a site for synthetic modification through oxidation or direct C-H bond functionalization, providing pathways to alter the substitution pattern and properties of the parent molecule.
The benzylic position of the isopropyl group—the carbon atom directly attached to the aromatic ring—is susceptible to strong oxidation. This reactivity is a characteristic feature of alkylbenzenes that possess at least one hydrogen atom at the benzylic position. youtube.comyoutube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the entire alkyl chain and convert it into a carboxylic acid group. youtube.comyoutube.com
For this compound, this reaction would result in the formation of 3-fluoro-1,4-benzenedicarboxylic acid. The reaction proceeds regardless of the length of the alkyl chain, provided a benzylic hydrogen is present. youtube.com Tertiary alkyl groups, which lack a benzylic hydrogen, are resistant to this type of oxidation. youtube.comyoutube.com The general transformation is highly useful for synthesizing substituted benzoic acids. youtube.com
Table 1: Oxidation of Isopropylbenzene Analogs
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| Isopropylbenzene | KMnO₄ / H₂O, heat | Benzoic acid |
| p-Xylene | Na₂Cr₂O₇ / H₂SO₄, heat | Terephthalic acid |
| This compound | KMnO₄ or Chromic Acid | 3-Fluoro-1,4-benzenedicarboxylic acid |
Direct functionalization of the C-H bonds within the isopropyl group represents a more advanced and atom-economical approach to derivatization compared to oxidation. While specific examples for this compound are not extensively documented, general strategies for the C-H functionalization of alkyl benzenes can be applied. acs.org
Catalytic systems, often involving transition metals like gold or palladium, can facilitate the insertion of various functional groups into otherwise unreactive C-H bonds. acs.orgchemrxiv.orgnih.gov For instance, gold-catalyzed reactions can form C-C bonds between arenes and electron-deficient alkynes or alkenes under mild conditions. acs.org Cooperative catalysis, combining a metal catalyst with a chiral acid, has been developed for the asymmetric para-C(sp²)-H bond functionalization of alkyl benzene (B151609) derivatives, showcasing the potential for high selectivity. chemrxiv.orgnih.gov These methods could potentially be adapted to target the benzylic or even the terminal methyl C-H bonds of the isopropyl group, offering a route to novel structures without oxidizing the side chain.
Directed Functionalization Based on Ortho-Metallation and Directed Lithiation
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It utilizes a directing group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho-C-H bond. organic-chemistry.org In this compound, both the carboxylic acid and the fluorine atom can act as directing groups. researchgate.netrsc.org
The carboxylic acid group can be deprotonated by a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), to form a lithium carboxylate. researchgate.netacs.org This carboxylate group then directs the lithiation to the adjacent ortho positions (C2 and C6). The fluorine atom at C3 also acts as a directing group, albeit weaker than the carboxylate. In meta-substituted fluorobenzoic acids, a cooperative effect between the fluoro and carboxylate groups can enhance lithiation at the position flanked by both substituents (C2). rsc.orgsemanticscholar.org
Therefore, for this compound, lithiation is expected to occur preferentially at the C2 position, which is ortho to the powerful carboxylate director and meta to the fluorine. Subsequent quenching of the resulting aryllithium intermediate with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) would introduce a new substituent at this specific position, leading to contiguously substituted benzoic acid derivatives. researchgate.netrsc.org
Table 2: Regioselectivity in Directed Lithiation of Substituted Benzoic Acids
| Substrate | Directing Groups | Major Lithiation Site(s) | Reference |
|---|---|---|---|
| Benzoic acid | -COOH | ortho (C2/C6) | researchgate.net |
| 2-Fluorobenzoic acid | -COOH, o-F | ortho to -COOH (C6) and/or nucleophilic attack at C-F | acs.org |
| 3-Fluorobenzoic acid | -COOH, m-F | ortho to -COOH, meta to -F (C2) | rsc.orgsemanticscholar.org |
| This compound | -COOH, m-F | Predicted: C2 | - |
Reaction Mechanism Elucidation for Key Transformations
Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions.
Oxidation of the Isopropyl Group: The mechanism for the oxidation of alkylbenzenes with strong oxidizing agents is complex but is understood to initiate with the abstraction of a benzylic hydrogen atom. youtube.com This forms a resonance-stabilized benzylic radical. The stability of this radical intermediate is key to the selectivity of the reaction for the benzylic position. Subsequent oxidative steps, which are not fully elucidated, lead to the complete cleavage of the alkyl chain and the formation of the carboxylic acid. youtube.com
Directed Ortho-Lithiation: The mechanism of DoM begins with the deprotonation of the most acidic proton, the one on the carboxylic acid, by the organolithium reagent (e.g., s-BuLi). This forms a lithium carboxylate. acs.org The lithium ion coordinates with the chelating agent (TMEDA) and the directing group (the carboxylate). This complex then positions the organolithium base in close proximity to the ortho-protons of the aromatic ring. organic-chemistry.org The increased kinetic acidity of the ortho-protons due to this chelation effect facilitates the second deprotonation, generating a dianionic aryllithium species. acs.orgacs.org This intermediate can then react with an added electrophile to yield the ortho-substituted product. The regioselectivity is determined by the directing ability of the functional groups present on the ring. researchgate.netrsc.org
Applications and Role of 3 Fluoro 4 Propan 2 Yl Benzoic Acid in Medicinal Chemistry Research Mechanistic Focus
Role as a Privileged Scaffold or Pharmacophore in Drug Design Theory
In the theory of drug design, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. While extensive research is required to definitively classify 3-fluoro-4-(propan-2-yl)benzoic acid as a universally privileged scaffold, its recurring appearance in potent modulators of various targets suggests its potential in this regard. The combination of a hydrogen bond-donating and -accepting carboxylic acid group, a lipophilic isopropyl group, and an electronegative fluorine atom creates a pharmacophore with the potential for diverse molecular interactions.
The benzoic acid moiety itself is a well-established pharmacophore for a range of receptors and enzymes. The addition of the fluoro and isopropyl groups at specific positions on the phenyl ring further refines its interaction profile, enhancing selectivity and potency. For instance, this scaffold has been identified as a key component in the development of inhibitors for various enzymes, where the carboxylic acid can engage with catalytic residues while the substituted phenyl ring establishes crucial contacts within the binding pocket.
Structure-Activity Relationship (SAR) Studies: Methodologies and Theoretical Frameworks
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies typically involve systematic modifications of the molecule to probe the impact of these changes on target engagement.
Positional scanning is a key methodology in SAR, where the fluoro and isopropyl groups are moved to different positions on the benzoic acid ring to determine the optimal arrangement for biological activity. The specific 3-fluoro-4-isopropyl substitution pattern is often the result of such optimization studies.
The electronic and steric effects of these substituents play a crucial role in molecular interactions. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid group, thereby affecting its ability to form hydrogen bonds or salt bridges. The bulky isopropyl group, on the other hand, introduces a significant hydrophobic element, which can be critical for binding to non-polar regions of a protein.
| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Interaction |
| Fluoro | 3 | Electron-withdrawing | Minimal | Modulates pKa of carboxylic acid, potential for halogen bonding |
| Isopropyl | 4 | Electron-donating (weak) | Significant | Hydrophobic interactions, can dictate binding orientation |
| Carboxylic Acid | 1 | Electron-withdrawing | Moderate | Hydrogen bonding, salt bridge formation |
The presence and specific placement of the fluoro and isopropyl groups have a profound impact on the binding affinity of molecules derived from this scaffold.
Fluorine: The introduction of a fluorine atom can lead to several beneficial effects. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. More directly, the electronegative fluorine can engage in favorable dipole-dipole or halogen bonding interactions with the protein target. Halogen bonds, though weaker than traditional hydrogen bonds, can be highly directional and contribute significantly to binding affinity and selectivity. Furthermore, the fluorine atom can influence the conformation of the molecule, pre-organizing it for a more favorable binding pose.
Isopropyl Group: The large, non-polar isopropyl group is primarily involved in hydrophobic interactions. It can occupy a hydrophobic pocket within the active site of a protein, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The size and shape of this group are often critical for achieving high affinity and selectivity, as a mismatch with the protein's hydrophobic pocket can lead to a significant loss of potency.
Molecular Docking and Ligand-Protein Interaction Studies (Computational Modeling of Target Engagement)
Computational methods, particularly molecular docking, are invaluable tools for visualizing and understanding how ligands like those derived from this compound interact with their biological targets at a molecular level.
Molecular docking simulations are employed to predict the preferred orientation (binding mode) of a ligand within a protein's active site. These simulations calculate a scoring function to estimate the binding affinity. For derivatives of this compound, docking studies can reveal how the molecule orients itself to maximize favorable interactions. The predicted binding mode often shows the carboxylic acid group forming key hydrogen bonds with polar residues, while the substituted phenyl ring fits into a specific sub-pocket of the active site.
A primary output of molecular docking is the detailed identification of intermolecular interactions that stabilize the ligand-protein complex.
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues such as arginine, lysine, serine, and threonine in the active site. These interactions are often critical for anchoring the ligand in the correct orientation.
Halogen Bonding: The fluorine atom at the 3-position can participate in halogen bonds with electron-donating atoms, such as the oxygen of a carbonyl group on the protein backbone. These interactions, while often overlooked, can be crucial for fine-tuning the binding affinity and selectivity.
The table below summarizes the key intermolecular interactions involving this compound as predicted by computational modeling.
| Interaction Type | Functional Group | Potential Interacting Residues |
| Hydrogen Bonding | Carboxylic Acid | Arg, Lys, Ser, Thr, His |
| Halogen Bonding | Fluoro | Backbone Carbonyls, Asp, Glu |
| Hydrophobic Interactions | Isopropyl Group | Leu, Ile, Val, Phe, Ala |
Design and Synthesis of Novel Analogues and Derivatives
The strategic design and synthesis of novel analogues of this compound are pivotal in exploring and optimizing its therapeutic potential. Researchers employ various synthetic methodologies to create a diverse library of related compounds, enabling comprehensive structure-activity relationship (SAR) studies.
A common approach involves the modification of the core benzoic acid structure. For instance, the synthesis of various fluorinated benzoic acid derivatives often starts from commercially available precursors. The carboxylic acid group can be converted to esters, amides, or other functional groups to explore different interactions with biological targets. One study detailed the synthesis of a series of 94 benzoic acid derivatives to inhibit influenza neuraminidase, showcasing the broad scope of modifications possible on a benzoic acid scaffold.
Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in creating biphenyl (B1667301) derivatives, which can significantly alter the compound's spatial arrangement and electronic properties. The synthesis of fluorinated 6-arylaminobenzamides as potential PET ligands for the S1P5 receptor illustrates the utility of such methods in generating complex analogues.
Strategies for Modulating Molecular Properties through Derivatization
Derivatization of the this compound core is a key strategy to fine-tune its physicochemical and pharmacokinetic properties. The introduction of different functional groups can impact a molecule's lipophilicity, polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical for its biological activity and drug-likeness. nih.gov
The fluorine atom at the 3-position is a crucial feature. Its high electronegativity can influence the acidity of the carboxylic acid group and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets. nih.gov The isopropyl group at the 4-position contributes to the molecule's hydrophobicity and can engage in van der Waals interactions within a receptor's binding pocket.
Strategies for derivatization often focus on these two key substituents. For example, replacing the isopropyl group with other alkyl or cycloalkyl groups can systematically probe the steric and hydrophobic requirements of the binding site. Similarly, altering the position or number of fluorine atoms on the phenyl ring can modulate the electronic properties of the molecule. The synthesis of various N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives demonstrates how modifications around a fluorinated core can lead to compounds with potent antimicrobial activity.
A study on bifunctional peptides containing a C-terminal modification highlighted that such changes can act as a critical pharmacophore for antagonist activities and as an address region for a distant agonist pharmacophore. This principle can be applied to the derivatization of this compound, where modifications to the carboxyl group could introduce additional functionalities or targeting moieties.
Interactive Table: Strategies for Derivatization and their Impact on Molecular Properties.
| Derivatization Strategy | Target Moiety | Potential Impact on Molecular Properties |
| Esterification/Amidation | Carboxylic Acid | Altered solubility, membrane permeability, and prodrug potential. |
| Alkyl/Cycloalkyl Substitution | Isopropyl Group | Modulation of lipophilicity and steric interactions. |
| Halogen Exchange | Fluorine Atom | Fine-tuning of electronic properties and metabolic stability. |
| Aryl Coupling | Phenyl Ring | Introduction of new interaction sites and altered conformation. |
Exploration of Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements can be explored.
The isopropyl group, for example, can be replaced by other groups of similar size and lipophilicity, such as a cyclopropyl (B3062369) or a trifluoromethyl group. A study on HIV-1 maturation inhibitors explored the replacement of a C-3 phenyl substituent with a cyclohexene (B86901) carboxylic acid and a novel spiro[3.3]hept-5-ene, demonstrating that non-traditional, sp3-rich bioisosteres can effectively mimic the original moiety from both a potency and pharmacokinetic perspective. nih.gov
The fluorine atom is often considered a bioisostere of a hydrogen atom, but its unique electronic properties can lead to significant changes in biological activity. The replacement of hydrogen with fluorine can block metabolic oxidation at that position, thereby increasing the compound's half-life.
The carboxylic acid group itself is a prime candidate for bioisosteric replacement. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acyl sulfonamides. These replacements can maintain the acidic character necessary for binding to certain targets while potentially improving oral bioavailability and reducing metabolic liabilities.
Interactive Table: Potential Bioisosteric Replacements for this compound.
| Original Group | Potential Bioisosteres | Rationale for Replacement |
| Isopropyl Group | Cyclopropyl, Trifluoromethyl, tert-Butyl | Modulate lipophilicity, metabolic stability, and steric bulk. |
| Fluorine Atom | Hydrogen, Hydroxyl Group, Methyl Group | Alter electronic properties and hydrogen bonding potential. |
| Carboxylic Acid | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Improve pharmacokinetic properties and maintain acidic character. |
Mechanistic Insights into Biological Activity at a Molecular Level
Understanding how derivatives of this compound exert their biological effects at the molecular level is crucial for rational drug design. This involves elucidating their mechanisms of enzyme inhibition or receptor modulation.
In the context of enzyme inhibition, these compounds can act as competitive, non-competitive, or uncompetitive inhibitors. For instance, rationally designed analogs of 3-fluoro-2-oxo-3-phenylpropionic acid were found to be potent competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase. nih.gov Kinetic analysis and molecular modeling are powerful tools to determine the mode of inhibition and to visualize the binding interactions within the enzyme's active site. Such studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the enzyme-inhibitor complex. For example, a molecular modeling study of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives suggested that the most promising compound binds simultaneously to the catalytic active site and the peripheral anionic site of acetylcholinesterase. nih.gov
Regarding receptor modulation, derivatives of this compound can act as agonists, antagonists, or allosteric modulators. A study on positive allosteric modulators of the mu-opioid receptor synthesized and evaluated 33 analogs of a lead compound to explore the structure-activity relationships and confirm the allosteric mechanism of action. nih.gov Similarly, a study on 1,4-dihydropyridine (B1200194) derivatives revealed that the position and type of electron-withdrawing groups on the phenyl ring at position 4 affect the receptor-binding activity. researchgate.net Theoretical studies on benzoic acid derivatives have also been used to investigate their free radical scavenging activity, suggesting that the preferred mechanistic pathway can depend on the environment (gas phase vs. polar medium). preprints.org
The specific interactions of the fluoro and isopropyl groups are of particular interest. The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone amides in a protein, while the isopropyl group can occupy hydrophobic pockets. Understanding these interactions at a molecular level provides a roadmap for designing more potent and selective therapeutic agents based on the this compound scaffold.
Future Directions and Emerging Research Avenues for 3 Fluoro 4 Propan 2 Yl Benzoic Acid
Development of Novel Synthetic Methodologies
While established methods for the synthesis of fluorinated and alkylated benzoic acids exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 3-fluoro-4-(propan-2-yl)benzoic acid and its derivatives.
Key Research Thrusts:
Late-Stage Functionalization: A significant area of development will be the late-stage introduction of the fluorine or isopropyl group onto a pre-existing benzoic acid scaffold. This approach offers modularity and rapid access to a library of analogues for structure-activity relationship studies.
Catalytic C-H Activation: Future methodologies may increasingly rely on transition-metal-catalyzed C-H activation to directly install the isopropyl or fluoro group onto the aromatic ring, thereby minimizing the need for pre-functionalized starting materials and reducing step counts.
Flow Chemistry and Process Optimization: The use of microfluidic reactors and continuous flow chemistry presents an opportunity to optimize reaction conditions with high precision, improve safety, and facilitate scale-up. This is particularly relevant for potentially hazardous fluorination reactions.
Biocatalysis: The exploration of enzymatic pathways for the synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage Functionalization | Rapid diversification of derivatives | Regioselectivity, functional group tolerance |
| C-H Activation | Step economy, atom efficiency | Catalyst development, substrate scope |
| Flow Chemistry | Enhanced safety, scalability, process control | Specialized equipment, reaction optimization |
| Biocatalysis | High selectivity, green chemistry | Enzyme discovery and engineering |
Advanced Computational Studies for Predictive Modeling
Computational chemistry is poised to play a pivotal role in elucidating the properties and potential applications of this compound. Advanced theoretical models can provide deep insights into its behavior at the molecular level, guiding experimental efforts.
Future Computational Approaches:
Density Functional Theory (DFT) Studies: DFT calculations will be instrumental in predicting a range of molecular properties, including geometric parameters, vibrational frequencies, and electronic structure. Such studies can help in understanding the impact of the fluorine and isopropyl substituents on the reactivity and spectroscopic signatures of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape of this compound and its interactions with solvent molecules or biological targets. This can provide valuable information on its solubility, membrane permeability, and binding affinities.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of intramolecular and intermolecular interactions, such as hydrogen bonds and halogen bonds, which are crucial for understanding the self-assembly behavior and crystal packing of the compound.
Predictive Modeling for Structure-Property Relationships: By generating descriptors for a virtual library of derivatives, machine learning algorithms can be trained to predict properties like acidity (pKa), lipophilicity (logP), and potential biological activity, thereby accelerating the discovery of molecules with desired characteristics chemrxiv.org.
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data | Guide for synthesis and characterization |
| Molecular Dynamics (MD) | Conformational analysis, solvation, binding modes | Insights into biological and material interactions |
| QTAIM | Nature of chemical bonds and intermolecular forces | Understanding of self-assembly and crystal engineering |
| Machine Learning Models | pKa, logP, biological activity | Accelerated discovery of functional molecules |
Exploration of Supramolecular Interactions and Self-Assembly
The presence of a carboxylic acid group, a fluorine atom, and a hydrophobic isopropyl group makes this compound an excellent candidate for studies in supramolecular chemistry and self-assembly.
Emerging Research Avenues:
Hydrogen Bonding Networks: The carboxylic acid moiety is expected to form robust hydrogen-bonded dimers, a common motif in benzoic acids researchgate.net. Future research will explore how the fluorine and isopropyl groups influence the geometry and stability of these dimers and higher-order assemblies in solution and the solid state.
Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its role in directing molecular self-assembly. Studies will likely investigate the interplay between hydrogen bonding and halogen bonding in the crystal engineering of this compound nih.govrsc.orgmdpi.com.
Hydrophobic Interactions: The isopropyl group provides a hydrophobic domain that can drive aggregation in aqueous environments. The balance between hydrophilic (carboxylic acid) and hydrophobic (isopropyl) interactions, modulated by the electronic effects of the fluorine atom, could lead to the formation of interesting supramolecular structures such as micelles or vesicles.
Co-crystallization and Polymorphism: Systematic studies on the co-crystallization of this compound with other molecules could lead to the design of new materials with tailored properties. Investigating its polymorphism is also crucial for understanding its solid-state behavior and for applications in pharmaceuticals and materials science.
Integration with High-Throughput Screening for Mechanistic Studies
High-throughput screening (HTS) offers a powerful platform for rapidly exploring the chemical and biological space of this compound and its derivatives, providing valuable mechanistic insights.
Future HTS Applications:
Reaction Optimization: HTS can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal parameters for the synthesis of this compound and its derivatives nih.gov.
Biological Activity Screening: Large libraries of compounds based on the this compound scaffold can be screened against various biological targets (e.g., enzymes, receptors) to identify potential "hits" for drug discovery researchgate.netevotec.com. The structure-activity relationships derived from these screens can guide the design of more potent and selective compounds.
Mechanistic Probing of Molecular Interactions: HTS assays can be designed to study the interactions of this compound with proteins or other biomolecules in a high-throughput manner. This can help in elucidating its mechanism of action and identifying its molecular targets.
Toxicity Profiling: Early-stage toxicity profiling of derivatives using HTS cell-based assays can help in identifying and deprioritizing compounds with unfavorable safety profiles, saving time and resources in the drug development pipeline.
Role in Advanced Materials Science (Theoretical and Design Aspects)
The unique combination of functional groups in this compound suggests its potential as a building block for the design of advanced materials with novel properties.
Theoretical and Design-Based Research Directions:
Q & A
Q. What are the common synthetic routes for preparing 3-fluoro-4-(propan-2-yl)benzoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A widely used approach involves nitration of 3-fluoro-4-(propan-2-yl)benzene followed by reduction and subsequent oxidation to introduce the carboxylic acid group. The nitration step typically employs concentrated HNO₃ and H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Reduction of the nitro group to an amine can be achieved via catalytic hydrogenation (e.g., Pd/C in ethanol), followed by oxidation using KMnO₄ or CrO₃ under acidic conditions to yield the benzoic acid derivative . Key optimizations include maintaining low temperatures during nitration and ensuring inert atmospheres during reduction to prevent undesired side reactions.
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed structural confirmation. Mass spectrometry (MS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight. Differential scanning calorimetry (DSC) or melting point analysis helps assess crystallinity and thermal stability. For fluorinated analogs, ¹⁹F NMR is critical to confirm substitution patterns .
Advanced Research Questions
Q. How does the presence of fluorine and isopropyl substituents influence the electronic and steric properties of this compound compared to its structural analogs?
- Methodological Answer : The fluorine atom at the 3-position exerts strong electron-withdrawing effects, polarizing the aromatic ring and enhancing acidity (pKa ~2.5–3.0). The isopropyl group at the 4-position introduces steric hindrance, reducing reactivity at the para position. Comparative studies with analogs like 3-fluoro-4-methylbenzoic acid (lacking isopropyl) show that bulky substituents decrease solubility in polar solvents but improve lipid membrane permeability, which is critical for drug design. Computational modeling (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and steric maps .
Q. In biological studies, how does the bioactivity of this compound compare to derivatives with different substituents, and what structural features correlate with enhanced activity?
- Methodological Answer : A comparative analysis of structurally related compounds reveals that:
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can reaction conditions be modified to mitigate side reactions?
- Methodological Answer : Regioselective modification is hindered by the electron-withdrawing fluorine and steric bulk of the isopropyl group. For example, electrophilic aromatic substitution at the meta position competes with para-directed reactions. Strategies include:
- Using directing groups (e.g., boronic esters) to temporarily block reactive sites .
- Employing transition-metal catalysis (e.g., Pd-mediated cross-coupling) for precise C–H functionalization .
- Optimizing solvent polarity (e.g., DMF for SNAr reactions) to favor desired pathways.
Monitoring reaction progress with LC-MS and adjusting temperature/pH are critical to suppress byproducts .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Validate purity via orthogonal methods (HPLC, NMR).
- Replicate assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).
- Perform dose-response curves to confirm IC₅₀ values.
For example, one study reported anti-inflammatory activity at 10 μM, while another showed no effect; this was traced to differences in LPS-induced inflammation models. Meta-analyses of structural analogs (e.g., 3-fluoro-4-hydroxymethylbenzoic acid) can provide mechanistic context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
